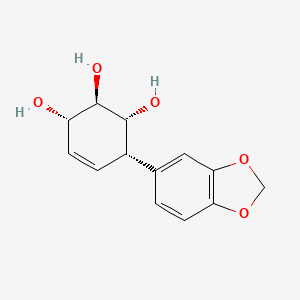
(1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol is a complex organic compound characterized by its unique structural features. It contains a cyclohexene ring substituted with a benzodioxole moiety and three hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction between a diene and a dienophile to form the cyclohexene ring. Subsequent functionalization steps introduce the benzodioxole moiety and hydroxyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Purification methods like chromatography and crystallization are used to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols or alcohols.
Substitution: Introduction of substituents on the benzodioxole ring.
Aplicaciones Científicas De Investigación
(1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The benzodioxole moiety may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparación Con Compuestos Similares
(1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,2,3-triol: Similar structure but lacks the double bond in the cyclohexene ring.
(1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2-diol: Similar structure but has one fewer hydroxyl group.
Uniqueness: (1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol is unique due to the presence of three hydroxyl groups and the benzodioxole moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
674326-01-3 |
|---|---|
Fórmula molecular |
C13H14O5 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
(1R,2R,3S,6S)-6-(1,3-benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C13H14O5/c14-9-3-2-8(12(15)13(9)16)7-1-4-10-11(5-7)18-6-17-10/h1-5,8-9,12-16H,6H2/t8-,9-,12+,13+/m0/s1 |
Clave InChI |
XQOILIMMJMBTDD-RBJBARPLSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)[C@@H]3C=C[C@@H]([C@H]([C@@H]3O)O)O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3C=CC(C(C3O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)


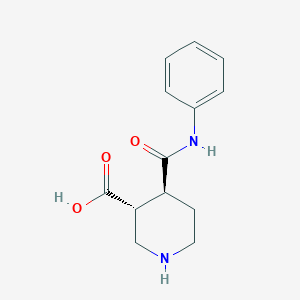

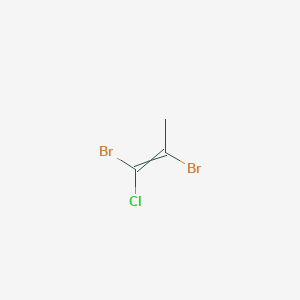
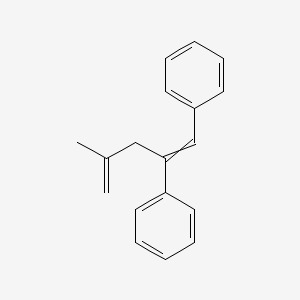
![Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12544150.png)
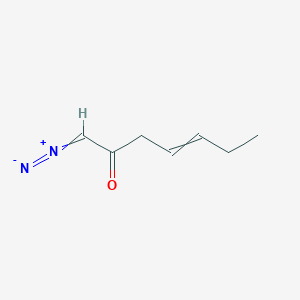

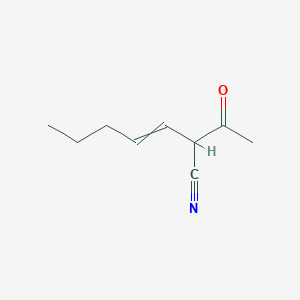
![12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate](/img/structure/B12544187.png)
![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)
